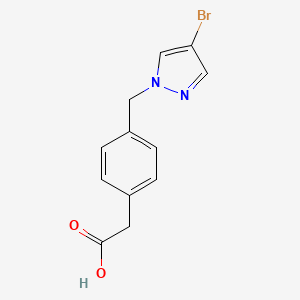![molecular formula C13H19BrOZn B14882828 2-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882828.png)
2-[(n-Hexyloxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(n-Hexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc compound. It is a solution of this compound in tetrahydrofuran, a common solvent used in organic chemistry. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-[(n-Hexyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(n-Hexyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(n-Hexyloxy)methyl]bromobenzene+Zn→2-[(n-Hexyloxy)methyl]phenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification methods such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-[(n-Hexyloxy)methyl]phenylzinc bromide can undergo nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize organozinc compounds.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products: The major products of reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Cross-Coupling Reactions: Essential in forming carbon-carbon bonds in the synthesis of various organic compounds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Can be used to link biomolecules for the development of bioconjugates.
Industry:
Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.
Materials Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(n-Hexyloxy)methyl]phenylzinc bromide in chemical reactions involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the presence of a catalyst. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily those associated with the catalytic cycle of the palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Comparison: 2-[(n-Hexyloxy)methyl]phenylzinc bromide is unique due to the presence of the n-hexyloxy group, which can impart different reactivity and selectivity compared to other phenylzinc compounds. This makes it particularly useful in specific synthetic applications where the n-hexyloxy group can influence the outcome of the reaction.
Properties
Molecular Formula |
C13H19BrOZn |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
bromozinc(1+);hexoxymethylbenzene |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9H,2-4,8,11-12H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NWOZTMLQNZLDLP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOCC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


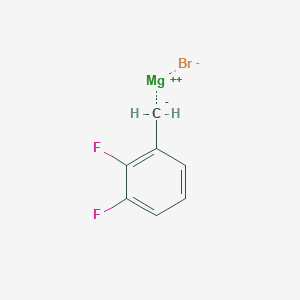
![Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B14882756.png)
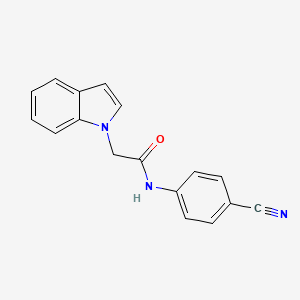
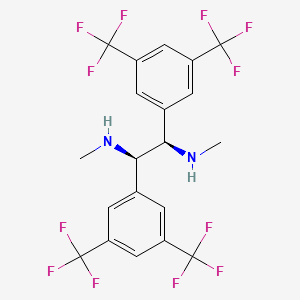

![N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt](/img/structure/B14882783.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B14882810.png)
![(4E)-2-(3,5-dimethylphenyl)-4-{[(2-hydroxyethyl)amino]methylidene}isoquinoline-1,3(2H,4H)-dione](/img/structure/B14882811.png)
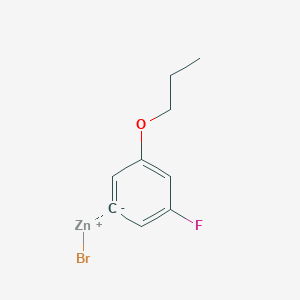
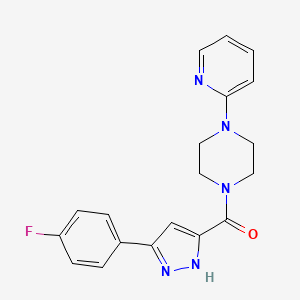
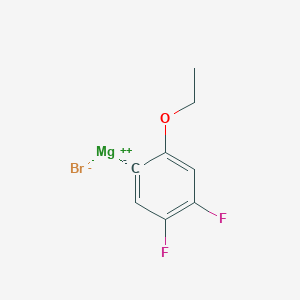
![5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882836.png)
